molecular formula C12H14N2 B2735983 7-methyl-1H,2H,3H,4H-cyclopenta[b]indol-2-amine CAS No. 1706459-15-5

7-methyl-1H,2H,3H,4H-cyclopenta[b]indol-2-amine

Cat. No.: B2735983
CAS No.: 1706459-15-5
M. Wt: 186.258
InChI Key: CRTSIFCIPOPCDW-UHFFFAOYSA-N
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Description

7-methyl-1H,2H,3H,4H-cyclopenta[b]indol-2-amine is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-1H,2H,3H,4H-cyclopenta[b]indol-2-amine typically involves the construction of the indole ring system followed by functionalization. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . For this specific compound, starting materials such as 7-methylcyclopentanone and phenylhydrazine can be used, with methanesulfonic acid as the catalyst under reflux conditions in methanol .

Industrial Production Methods

Industrial production of indole derivatives often employs scalable and cost-effective methods. The Fischer indole synthesis remains a popular choice due to its simplicity and high yield. Additionally, advancements in catalytic methods and green chemistry approaches are being explored to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

7-methyl-1H,2H,3H,4H-cyclopenta[b]indol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

7-methyl-1H,2H,3H,4H-cyclopenta[b]indol-2-amine has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 7-methyl-1H,2H,3H,4H-cyclopenta[b]indol-2-amine involves its interaction with specific molecular targets and pathways. The indole ring system can interact with various biological receptors, enzymes, and proteins, leading to diverse biological effects. For instance, it may inhibit specific enzymes or modulate receptor activity, contributing to its antimicrobial or anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-methyl-1H,2H,3H,4H-cyclopenta[b]indol-2-amine is unique due to its specific methyl and amine substitutions on the indole ring, which confer distinct chemical and biological properties. These modifications can enhance its stability, reactivity, and interaction with biological targets compared to other indole derivatives .

Properties

IUPAC Name

7-methyl-1,2,3,4-tetrahydrocyclopenta[b]indol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2/c1-7-2-3-11-9(4-7)10-5-8(13)6-12(10)14-11/h2-4,8,14H,5-6,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRTSIFCIPOPCDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2CC(C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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